molecular formula C10H14ClNO B2410689 [3-(Azetidin-3-yl)phenyl]methanol;hydrochloride CAS No. 2503207-88-1

[3-(Azetidin-3-yl)phenyl]methanol;hydrochloride

Cat. No.: B2410689
CAS No.: 2503207-88-1
M. Wt: 199.68
InChI Key: TWJBSLIRFZKFPI-UHFFFAOYSA-N
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Description

[3-(Azetidin-3-yl)phenyl]methanol;hydrochloride: is a chemical compound with the molecular formula C10H13NO·HCl. It is a hydrochloride salt form of [3-(Azetidin-3-yl)phenyl]methanol, which is characterized by the presence of an azetidine ring attached to a phenyl group with a methanol substituent. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .

Properties

IUPAC Name

[3-(azetidin-3-yl)phenyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-7-8-2-1-3-9(4-8)10-5-11-6-10;/h1-4,10-12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJBSLIRFZKFPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=CC(=C2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Azetidin-3-yl)phenyl]methanol;hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a halogenated benzene derivative.

    Introduction of the Methanol Group: The methanol group is added through a reduction reaction, typically using a reducing agent such as sodium borohydride.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of [3-(Azetidin-3-yl)phenyl]methanol;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-(Azetidin-3-yl)phenyl]methanol;hydrochloride: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [3-(Azetidin-3-yl)phenyl]methanol;hydrochloride involves its interaction with specific molecular targets. The azetidine ring and phenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

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